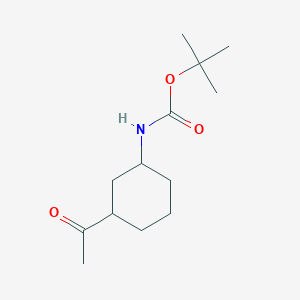
N-Boc-3-acetylcyclohexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-3-acetylcyclohexylamine is a chemical compound that belongs to the class of N-Boc protected amines. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly useful in the synthesis of various pharmaceuticals and biologically active molecules due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-acetylcyclohexylamine typically involves the protection of 3-acetylcyclohexylamine with di-tert-butyl dicarbonate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction conditions are mild, often performed at room temperature, and yield the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for efficient mixing and temperature control, leading to higher yields and reduced reaction times. The use of solid acid catalysts, such as H-BEA zeolite, can further enhance the efficiency of the process by enabling continuous deprotection of the Boc group.
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-acetylcyclohexylamine undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid or catalytic hydrogenation.
Substitution: Reaction with electrophiles to introduce various functional groups.
Oxidation and Reduction: Transformation of the acetyl group to other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Deprotection: 3-acetylcyclohexylamine.
Substitution: Various substituted cyclohexylamines.
Oxidation and Reduction: Alcohols, ketones, or other functionalized cyclohexylamines.
Scientific Research Applications
N-Boc-3-acetylcyclohexylamine is widely used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptide and protein analogs.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-Boc-3-acetylcyclohexylamine primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in various chemical transformations, enabling the synthesis of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the synthesized compounds.
Comparison with Similar Compounds
Similar Compounds
- N-Boc-3-aminocyclohexanol
- N-Boc-3-aminocyclohexanone
- N-Boc-3-aminocyclohexylcarboxylic acid
Uniqueness
N-Boc-3-acetylcyclohexylamine is unique due to the presence of both the Boc-protected amine and the acetyl group. This combination allows for selective deprotection and functionalization, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers greater versatility in the types of reactions it can undergo and the range of products it can yield.
Properties
IUPAC Name |
tert-butyl N-(3-acetylcyclohexyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-9(15)10-6-5-7-11(8-10)14-12(16)17-13(2,3)4/h10-11H,5-8H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOCBLMTJDGHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCC(C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13193639.png)

![5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid](/img/structure/B13193648.png)

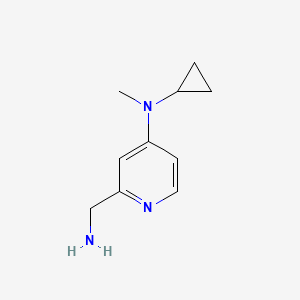
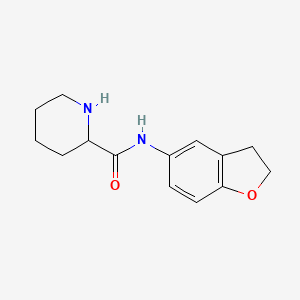


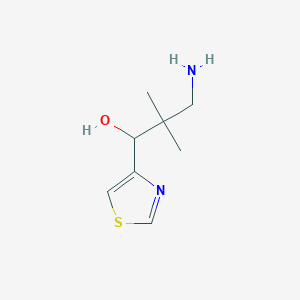
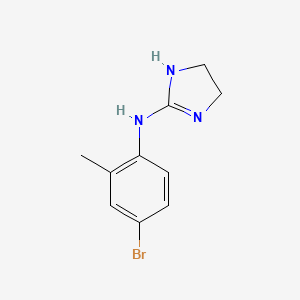
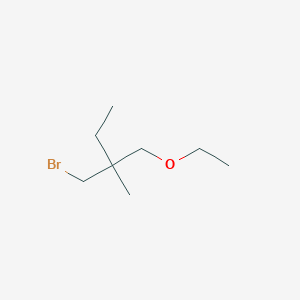
![6-[2-(Trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13193698.png)
![1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carbonitrile](/img/structure/B13193717.png)
![5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol](/img/structure/B13193725.png)
